molecular formula C6H8O2S B145094 4-methoxy-5,6-dihydro-2H-thiopyran-2-one CAS No. 137812-07-8

4-methoxy-5,6-dihydro-2H-thiopyran-2-one

Cat. No. B145094
M. Wt: 144.19 g/mol
InChI Key: BOAFANDUUOIGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-5,6-dihydro-2H-thiopyran-2-one, also known as 5,6-Dihydro-4-methoxy-2H-pyran, is a chemical compound with the molecular formula C6H10O2 . It is used as a reagent for the protection of nucleoside hydroxyl functions .


Synthesis Analysis

The synthesis of 5,6-Dihydro-4-methoxy-2H-pyran involves several raw materials including ethylene, p-Toluenesulfonic acid, nitrogen, phosphoric acid, trimethoxymethane, sodium, sodium phosphate monobasic, aluminum chloride, hydrochloric acid, dichloromethane, methanol, sodium hydroxide, and 3-chloropropionyl chloride .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4-methoxy-2H-pyran can be represented by the IUPAC Standard InChI: InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 . The molecular weight of this compound is 114.1424 .


Chemical Reactions Analysis

5,6-Dihydro-4-methoxy-2H-pyran is used in the solid-phase synthesis of a series of oligoribonucleotides . It is also used as a reagent for the protection of chiral alcohols .


Physical And Chemical Properties Analysis

5,6-Dihydro-4-methoxy-2H-pyran has a boiling point of 59 °C/20 mmHg (lit.), a density of 1.022 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.462 (lit.) .

Scientific Research Applications

Chemical Modification and Derivatives

4-Methoxy-5,6-dihydro-2H-thiopyran-2-one has been studied in various chemical reactions. For instance, its bromination under ionic and radical conditions leads to the creation of derivatives like 6-bromomethyl and 6-dibromomethyl, which have been explored for their antibacterial and antimycotic activities (Caputo, Cattel, & Viola, 1979). Additionally, the effects of electron-donating methoxy groups on the photoisomerization kinetics of certain tetrasubstituted 2H-thiopyrans have been investigated, revealing insights into the rate-determining steps in photoisomerization of these compounds (Taghizadeh & Pirelahi, 2001).

Synthesis and Structural Studies

Research into the synthesis and structure of 4-methoxy-5,6-dihydro-2H-thiopyran-2-one and its tautomers has been conducted, providing valuable information about their chemical properties and potential applications. For example, the synthesis of tautomers like 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and 2-mercapto-6,6-dimethyl-5,6-dihydro-4H-thiopyran-4-one has been achieved through various chemical processes (Schweiger, 1982). Additionally, studies have been conducted on the structural aspects of these compounds, such as the planar conformation of the thiopyran ring in certain derivatives (Rahmani, Pirelahi, & Ng, 2009).

Applications in Advanced Chemical Reactions

The compound and its derivatives are also pivotal in advanced chemical reactions. For instance, they are involved in the Pummerer-type thioglycosylation reaction for synthesizing certain uracil derivatives, demonstrating the regioselectivity of allylic substitution (Yoshimura, Yamazaki, Saito, & Takahata, 2009). Additionally, their role in Diels–Alder reactions, particularly in the creation of novel carbohydrates with sulfur in the ring, has been a subject of study, highlighting their versatility in synthetic organic chemistry (Vyas & Hay, 1975).

properties

IUPAC Name

4-methoxy-2,3-dihydrothiopyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFANDUUOIGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)SCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-5,6-dihydro-2H-thiopyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-5,6-dihydro-2H-thiopyran-2-one
Reactant of Route 2
Reactant of Route 2
4-methoxy-5,6-dihydro-2H-thiopyran-2-one
Reactant of Route 3
Reactant of Route 3
4-methoxy-5,6-dihydro-2H-thiopyran-2-one
Reactant of Route 4
4-methoxy-5,6-dihydro-2H-thiopyran-2-one
Reactant of Route 5
Reactant of Route 5
4-methoxy-5,6-dihydro-2H-thiopyran-2-one
Reactant of Route 6
Reactant of Route 6
4-methoxy-5,6-dihydro-2H-thiopyran-2-one

Citations

For This Compound
1
Citations
TA Zheldakova, MV Budnikova, DB Rubinov - Russian journal of organic …, 2003 - Springer
The reaction of 3-acetyl-6,6-dimethyltetrahydrothiopyran-2,4-dione with diazomethane furnishes a mixture of 3-acetyl-6,6-dimethyl-4-methoxy-5,6-dihydro-2H-thiopyran-2-one and 3-…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.